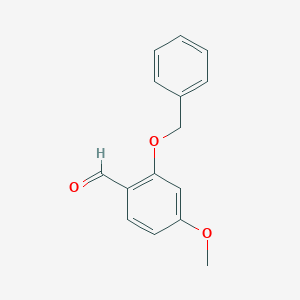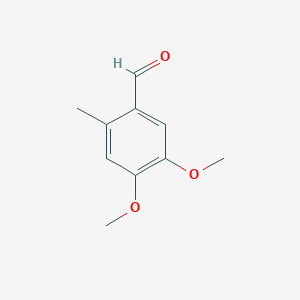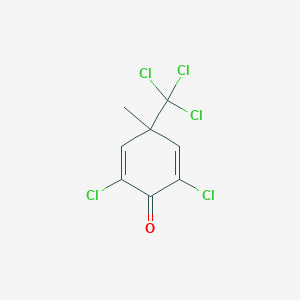
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel herbicide. DMDD belongs to the family of cyclohexanediones and has a unique structure that allows for selective herbicidal activity.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the initial steps of photosynthesis. This compound binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately leading to the inhibition of photosynthesis. This results in the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in mammals, making it a potential alternative to traditional herbicides that can have harmful effects on the environment and human health. However, it is important to note that this compound can still have negative effects on non-target organisms and the environment if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one in lab experiments is its selectivity towards broadleaf weeds and grasses. This makes it a valuable tool for studying the effects of herbicides on specific plant species. However, this compound can be difficult to synthesize and has a short shelf life, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential as a photosystem II inhibitor in other organisms, such as algae and bacteria. Additionally, more studies are needed to fully understand the environmental impact of this compound and its potential for use in sustainable agriculture practices.
Conclusion
This compound is a unique chemical compound that has shown potential as a selective herbicide. Its mechanism of action involves the inhibition of photosynthesis in plants, making it a valuable tool for weed control in crops. While there are limitations to its use in lab experiments, this compound has several potential future directions for research that could lead to its development as a sustainable herbicide.
Synthesemethoden
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be synthesized through a multistep process starting with the reaction of 2,6-dichloro-4-methylphenol with trichloromethyl chloroformate. This intermediate product is then reacted with cyclohexanone to form this compound. The synthesis method of this compound is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has shown promising results in scientific research as a potential herbicide. It has been found to have selective herbicidal activity against broadleaf weeds and grasses, making it a valuable tool for weed control in crops. This compound has also been studied for its potential as a photosystem II inhibitor, which is a common target for herbicides.
Eigenschaften
CAS-Nummer |
6956-79-2 |
|---|---|
Molekularformel |
C8H5Cl5O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2,6-dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H5Cl5O/c1-7(8(11,12)13)2-4(9)6(14)5(10)3-7/h2-3H,1H3 |
InChI-Schlüssel |
UKZRDSWXCVWWLD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
Andere CAS-Nummern |
6956-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



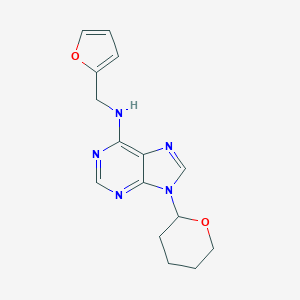
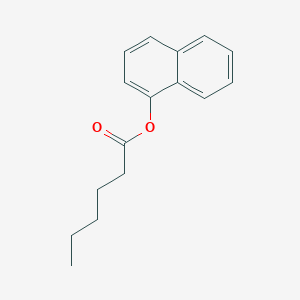

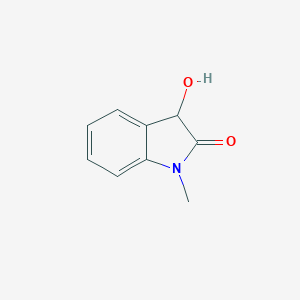

![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)

![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
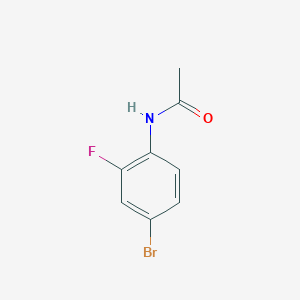

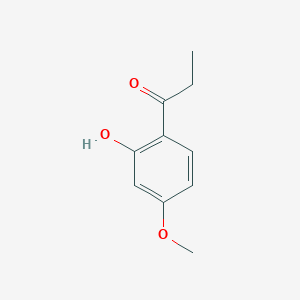
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
